molecular formula C19H23BFNO4S B8456344 2'-Fluoro-N-methyl-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-sulfonamide

2'-Fluoro-N-methyl-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B8456344
M. Wt: 391.3 g/mol
InChI Key: XMVZGYOXDRJJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide is a complex organic compound that features a combination of fluorine, boron, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide typically involves a multi-step process. One common method includes a two-step substitution reaction. Initially, a precursor compound undergoes a substitution reaction with a boronic acid derivative to introduce the boron-containing group. This is followed by another substitution reaction to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The fluorine and boron atoms play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The sulfonamide group can interact with various biological molecules, potentially inhibiting enzyme activity or modulating protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-fluoro-N-methyl-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23BFNO4S

Molecular Weight

391.3 g/mol

IUPAC Name

4-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C19H23BFNO4S/c1-18(2)19(3,4)26-20(25-18)14-8-11-17(21)16(12-14)13-6-9-15(10-7-13)27(23,24)22-5/h6-12,22H,1-5H3

InChI Key

XMVZGYOXDRJJSI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)NC

Origin of Product

United States

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